molecular formula C8H14N2O2 B13443811 1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)-; Levetiracetam-D6 CAS No. 1133229-29-4

1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)-; Levetiracetam-D6

Cat. No.: B13443811
CAS No.: 1133229-29-4
M. Wt: 176.25 g/mol
InChI Key: HPHUVLMMVZITSG-QCIDAUEHSA-N
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Description

1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)-; Levetiracetam-D6 is a deuterated analog of Levetiracetam, a widely used antiepileptic drug. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the pharmacokinetic properties of the drug, potentially leading to improved efficacy and reduced side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- typically involves the deuteration of Levetiracetam. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require specific catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of deuterated compounds like Levetiracetam-D6 involves scaling up the synthetic routes while maintaining the purity and yield of the product. This may include the use of advanced catalytic systems and continuous flow reactors to optimize the reaction conditions and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.

    Biology: Investigated for its potential to modulate biological pathways differently from its non-deuterated counterpart.

    Medicine: Explored for its enhanced pharmacokinetic properties, potentially leading to better therapeutic outcomes in epilepsy treatment.

    Industry: Utilized in the development of new drug formulations with improved stability and efficacy.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- involves its interaction with specific molecular targets in the brain. It is believed to modulate synaptic neurotransmitter release by binding to synaptic vesicle protein 2A (SV2A). This interaction helps stabilize neuronal activity and prevent seizures.

Comparison with Similar Compounds

Similar Compounds

    Levetiracetam: The non-deuterated form of the compound, widely used as an antiepileptic drug.

    Brivaracetam: A similar compound with a higher affinity for SV2A, used for epilepsy treatment.

    Piracetam: Another pyrrolidone derivative with cognitive-enhancing properties.

Uniqueness

1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- is unique due to its deuterated nature, which can lead to improved pharmacokinetic properties. This can result in longer-lasting effects, reduced dosing frequency, and potentially fewer side effects compared to its non-deuterated counterparts.

Properties

CAS No.

1133229-29-4

Molecular Formula

C8H14N2O2

Molecular Weight

176.25 g/mol

IUPAC Name

(2S)-2,3,3,4,4,4-hexadeuterio-2-(2-oxopyrrolidin-1-yl)butanamide

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i1D3,2D2,6D

InChI Key

HPHUVLMMVZITSG-QCIDAUEHSA-N

Isomeric SMILES

[2H][C@@](C(=O)N)(C([2H])([2H])C([2H])([2H])[2H])N1CCCC1=O

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O

Origin of Product

United States

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